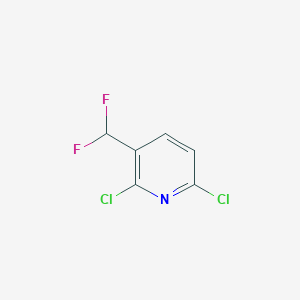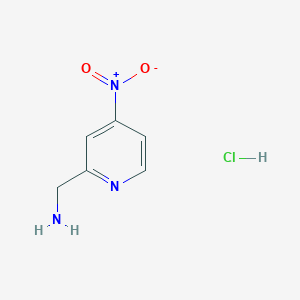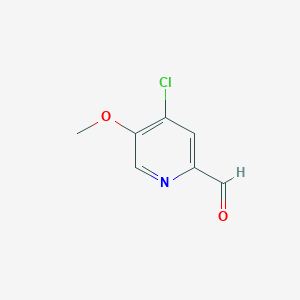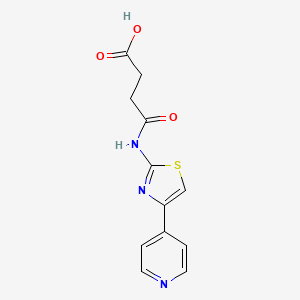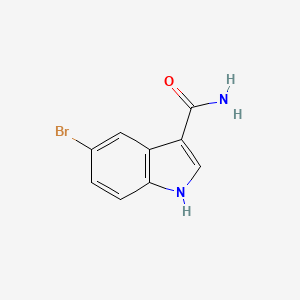
5-bromo-1H-indol-3-carboxamida
Descripción general
Descripción
“5-bromo-1H-indole-3-carboxamide” is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
Indole derivatives, including “5-bromo-1H-indole-3-carboxamide”, can be synthesized according to the seven positions available for substitution on the indole molecule . Sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This inhibitory activity against enzymes and proteins is a key aspect of the chemical reactions involving “5-bromo-1H-indole-3-carboxamide”.
Physical And Chemical Properties Analysis
The molecular weight of “5-bromo-1H-indole-3-carboxamide” is 224.05 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass is 222.96328 g/mol .
Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
La 5-bromo-1H-indol-3-carboxamida ha demostrado potencial en la investigación antiviral, particularmente en el desarrollo de compuestos que inhiben la replicación de virus. Se ha reportado que los derivados del indol exhiben actividad inhibitoria contra la influenza A y otros virus de ARN y ADN . Este compuesto podría ser fundamental en la síntesis de nuevos agentes antivirales que se dirijan a etapas específicas de la replicación viral o la síntesis de proteínas.
Investigación Anticancerígena
Los compuestos de indol, incluida la this compound, se están explorando por sus propiedades anticancerígenas. Se sabe que juegan un papel en la regulación de las vías de muerte celular, lo cual es crucial en la terapia contra el cáncer . La investigación sobre los derivados del indol ha llevado al descubrimiento de compuestos que pueden inducir la apoptosis en las células cancerosas, ofreciendo una vía para desarrollar nuevos fármacos anticancerígenos.
Actividad Antimicrobiana
Las propiedades antimicrobianas de los derivados del indol hacen que la this compound sea un candidato para desarrollar nuevos antibióticos. Los estudios han demostrado que los compuestos basados en indol pueden interrumpir las membranas bacterianas y potenciar los efectos de los antibióticos existentes, lo que los hace efectivos contra las bacterias resistentes a los medicamentos .
Potencial Antidiabético
Los derivados del indol se han asociado con la actividad antidiabética, lo que sugiere que la this compound podría usarse en el desarrollo de nuevos tratamientos para la diabetes. Estos compuestos pueden interactuar con enzimas y receptores involucrados en el metabolismo de la glucosa, ofreciendo un nuevo enfoque para controlar los niveles de azúcar en la sangre .
Aplicaciones Antimaláricas
La búsqueda de nuevos agentes antimaláricos ha llevado a la investigación de los derivados del indol, incluida la this compound. Su capacidad para interferir con el ciclo de vida de los parásitos de la malaria presenta una vía prometedora para crear medicamentos antimaláricos más efectivos .
Actividad Anticolinesterasa
Los derivados del indol se han estudiado por su actividad anticolinesterasa, que es significativa en el tratamiento de enfermedades neurodegenerativas como el Alzheimer. Compuestos como la this compound podrían contribuir al desarrollo de medicamentos que previenen la descomposición de los neurotransmisores, mejorando así la función nerviosa .
Mecanismo De Acción
Target of Action
5-Bromo-1H-indole-3-carboxamide is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that 5-bromo-1H-indole-3-carboxamide may also interact with various targets in the body.
Mode of Action
It is known that indole derivatives can inhibit various enzymes and proteins . Therefore, it is plausible that 5-bromo-1H-indole-3-carboxamide may interact with its targets in a similar manner, leading to changes in their function.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-Bromo-1H-indole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme involved in various cellular processes, including glycogen metabolism and cell signaling . The interaction between 5-bromo-1H-indole-3-carboxamide and GSK-3 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in downstream signaling pathways and cellular functions.
Cellular Effects
5-Bromo-1H-indole-3-carboxamide exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . By inhibiting COX enzymes, 5-bromo-1H-indole-3-carboxamide can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound has been reported to affect the expression of genes involved in cell proliferation and apoptosis, leading to potential anticancer effects.
Molecular Mechanism
The molecular mechanism of action of 5-bromo-1H-indole-3-carboxamide involves its interactions with various biomolecules. The compound can bind to the active sites of enzymes, such as GSK-3 and COX, leading to their inhibition . This inhibition can result in changes in downstream signaling pathways and alterations in gene expression. For instance, the inhibition of GSK-3 by 5-bromo-1H-indole-3-carboxamide can lead to the activation of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, the compound can modulate the activity of transcription factors, thereby influencing gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-1H-indole-3-carboxamide can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to 5-bromo-1H-indole-3-carboxamide has been reported to result in sustained inhibition of target enzymes and prolonged alterations in cellular functions. The exact temporal effects can vary depending on the specific experimental conditions and the type of cells used.
Dosage Effects in Animal Models
The effects of 5-bromo-1H-indole-3-carboxamide can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For instance, low doses of the compound may result in mild anti-inflammatory effects, while higher doses can lead to significant inhibition of inflammatory responses. At very high doses, 5-bromo-1H-indole-3-carboxamide can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Therefore, it is crucial to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
5-Bromo-1H-indole-3-carboxamide is involved in various metabolic pathways. The compound can be metabolized by enzymes, such as cytochrome P450, leading to the formation of metabolites with different biological activities . These metabolites can further interact with other biomolecules and influence metabolic flux and metabolite levels. For example, the metabolism of 5-bromo-1H-indole-3-carboxamide can result in the formation of reactive intermediates that can bind to cellular macromolecules, leading to potential cytotoxic effects. Additionally, the compound can affect the levels of key metabolites involved in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 5-bromo-1H-indole-3-carboxamide within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and distributed to various cellular compartments . For instance, it can interact with ATP-binding cassette (ABC) transporters, which play a role in the efflux of xenobiotics from cells. The distribution of 5-bromo-1H-indole-3-carboxamide within tissues can also be influenced by its binding to plasma proteins and its affinity for specific cellular targets. These factors can affect the localization and accumulation of the compound, thereby influencing its biological effects.
Subcellular Localization
The subcellular localization of 5-bromo-1H-indole-3-carboxamide can impact its activity and function. The compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, 5-bromo-1H-indole-3-carboxamide can be targeted to the mitochondria, where it can affect cellular energy production and apoptosis. The subcellular localization of the compound can also be influenced by its interactions with other biomolecules, such as chaperones and transporters.
Propiedades
IUPAC Name |
5-bromo-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGWBENAKGAERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




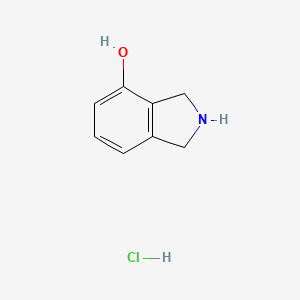

![1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride](/img/structure/B1399068.png)
acetic acid](/img/structure/B1399070.png)
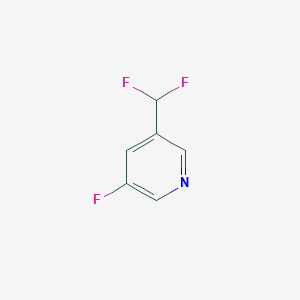
![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid](/img/structure/B1399075.png)
